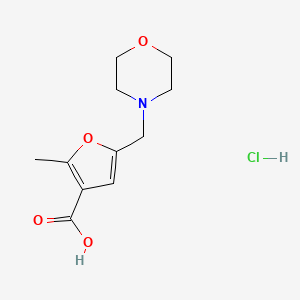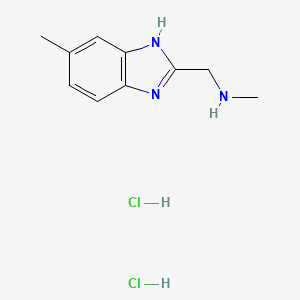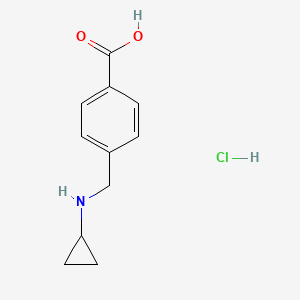amine hydrochloride CAS No. 1158489-42-9](/img/structure/B3086086.png)
[(4-Methoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
Descripción general
Descripción
“(4-Methoxyphenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 347405-96-3 . Its IUPAC name is N-(4-methoxybenzyl)-2-methyl-1-propanamine . The compound has a molecular weight of 193.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H20ClNO . Other physical and chemical properties like melting point, boiling point, density are not available in the search results.Aplicaciones Científicas De Investigación
Antitumorigenic and Anticarcinogenic Effects
- Research on catechol estrogens and their methoxy derivatives, such as 2-methoxyestradiol, indicates that these compounds have antitumorigenic and antiangiogenic effects in vitro and in vivo. These effects suggest potential applications in cancer prevention and therapy. The unique effects of methoxy derivatives may be mediated by specific intracellular effectors or receptors, indicating a novel area for therapeutic intervention and the importance of understanding methylation in biological activities (Zhu & Conney, 1998).
Environmental and Toxicological Studies
- Studies on methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, highlight the importance of understanding the environmental impact and toxicological profiles of such compounds. The conversion of methoxychlor into its active estrogenic form, HPTE, and its effects on fertility and development emphasize the need for research into the environmental persistence and health impacts of chemically similar substances (Cummings, 1997).
Applications in Polymer Chemistry
- The hydroaminomethylation of vegetable oils, leading to a wide range of bio-based HAM-products, showcases the versatility of amine-functionalized compounds in creating value-added products for polymer chemistry. This suggests potential applications for similar amine compounds in synthesizing functionalized bio-based compounds with industrial applications (Vanbésien et al., 2018).
Biogenic Amine Metabolism
- The study of interactions between pharmacological agents that alter biogenic amine metabolism and depression in a primate model underlines the importance of understanding the biochemical pathways involved in mental health disorders. This area of research could be relevant for compounds affecting similar pathways, highlighting the therapeutic potential of targeting biogenic amine metabolism (Kraemer & McKINNEY, 1979).
These findings, while not directly related to "(4-Methoxyphenyl)methylamine hydrochloride," illustrate the broad scientific interest in compounds with similar structural features or biological activities. Further research is needed to explore the specific applications of "(4-Methoxyphenyl)methylamine hydrochloride" in these and other areas.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11;/h4-7,10,13H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXOXMFZJNDERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyphenyl)methyl](2-methylpropyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Pyridin-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B3086006.png)




![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)
amine hydrochloride](/img/structure/B3086042.png)
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)
![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086050.png)
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086066.png)
![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086072.png)
amine hydrochloride](/img/structure/B3086077.png)
![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/structure/B3086081.png)